Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Lipophilicity Drug design ADME prediction

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole (CAS 2828438-76-0, molecular formula C₁₇H₁₉NOS, molecular weight 285.4 g/mol) is a single-enantiomer (S-configuration at C4) 4,5-dihydrooxazole derivative bearing a benzo[b]thiophene moiety at the 2-position and a cyclohexyl substituent at the chiral 4-position. The compound belongs to a scaffold class that has been validated as broad-spectrum antifungal agents targeting fungal lanosterol 14α-demethylase (CYP51), with closely related 4-phenyl-substituted analogs demonstrating MIC values of 0.03–0.5 μg/mL against Candida albicans and 0.25–2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus.

Molecular Formula C17H19NOS
Molecular Weight 285.4 g/mol
Cat. No. B8240682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
Molecular FormulaC17H19NOS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m1/s1
InChIKeyAZMKRZALCNPMMD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole – Procurement-Relevant Identity and Physicochemical Profile


(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole (CAS 2828438-76-0, molecular formula C₁₇H₁₉NOS, molecular weight 285.4 g/mol) is a single-enantiomer (S-configuration at C4) 4,5-dihydrooxazole derivative bearing a benzo[b]thiophene moiety at the 2-position and a cyclohexyl substituent at the chiral 4-position [1]. The compound belongs to a scaffold class that has been validated as broad-spectrum antifungal agents targeting fungal lanosterol 14α-demethylase (CYP51), with closely related 4-phenyl-substituted analogs demonstrating MIC values of 0.03–0.5 μg/mL against Candida albicans and 0.25–2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus [2]. The cyclohexyl substituent confers a computed XLogP3-AA of 5.2 [1] and predicted physicochemical properties including a boiling point of 447.0±18.0 °C, density of 1.30±0.1 g/cm³, and pKa of 4.75±0.70 .

Why 4-Position Substitution Determines (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole Utility and Cannot Be Interchanged


Within the 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole scaffold, the substituent at the chiral 4-position governs lipophilicity, steric bulk, metabolic stability, and target-binding conformation [1][2]. Published structure–activity relationship (SAR) campaigns on the 4-phenyl series demonstrate that even modest structural changes at this position can shift antifungal MIC values by over 10-fold and alter human liver microsome half-life from <5 min to >145 min [1]. The cyclohexyl group in the title compound provides a conformational profile (chair conformer with defined equatorial/axial orientation), computed lipophilicity (XLogP3-AA = 5.2), and steric demand that differ materially from the 4-phenyl (planar, aromatic), 4-methyl (minimal steric), 4-tert-butyl (quaternary center), and 4-isobutyl (branched alkyl) analogs [2]. These physicochemical and conformational differences mean that activity, selectivity, and pharmacokinetic data obtained on one 4-substituted derivative cannot be assumed to transfer to another; independent experimental profiling is required for scientifically defensible selection and procurement [1].

Quantitative Comparator Evidence for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole – What the Data Show


Lipophilicity Differentiation: Cyclohexyl vs. Phenyl, Methyl, tert-Butyl, and Isobutyl 4-Substituted Analogs

Among the 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole series, the 4-substituent directly controls partition coefficient. The (S)-4-cyclohexyl compound has a PubChem-computed XLogP3-AA of 5.2 [1]. This value positions it approximately 0.5–1.5 log units higher than the 4-phenyl (XLogP3-AA ≈ 4.0–4.7 by prediction), approximately 2–3 log units above the 4-methyl derivative (XLogP3-AA ≈ 2.0–2.5), and approximately 0.5–1.0 log unit above the 4-tert-butyl analog (XLogP3-AA ≈ 4.5–5.0) [2]. The increased lipophilicity of the cyclohexyl variant, driven by the six-carbon saturated ring, is predicted to enhance membrane permeability while maintaining a rotatable bond count of only 2, limiting entropic penalty upon target binding [1][2].

Lipophilicity Drug design ADME prediction

Steric and Conformational Differentiation: Cyclohexyl Chair Conformer vs. Planar Phenyl and Quaternary tert-Butyl

The cyclohexyl substituent at the 4-position adopts a chair conformation with distinct equatorial and axial orientations, providing a sterically anisotropic environment that differs fundamentally from the planar, π-electron-rich 4-phenyl group, the spherically symmetric 4-tert-butyl group, and the flexible 4-isobutyl chain [1][2]. The compound has only 2 rotatable bonds (vs. 3–4 for 4-isobutyl and 4-benzyl analogs), resulting in greater conformational preorganization [1]. In the published CYP51-targeting 4-phenyl series, compounds with rigid, sterically demanding substituents demonstrated up to 10-fold improvements in metabolic stability (half-life extended from <5 min to >145 min for compound A33); the cyclohexyl group is hypothesized to occupy a similar but sterically distinct volume that may differentially affect CYP isoform selectivity [2].

Conformational analysis Steric parameters Protein–ligand complementarity

Antifungal Activity Baseline: Class-Level CYP51 Inhibition Evidence from 4-Phenyl Dihydrooxazole Series

Direct antifungal activity data for the (S)-4-cyclohexyl compound are not yet available in the peer-reviewed literature. However, the structurally validated scaffold—2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole—has established CYP51-targeted antifungal activity. In the 4-phenyl substituted series, compounds A30–A34 exhibited MIC values of 0.03–0.5 μg/mL against Candida albicans and 0.25–2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus [1]. A subsequent metabolic stability optimization study demonstrated that 4-phenyl-substituted compounds A33–A38 achieved MIC values of 0.03–0.25 μg/mL against C. albicans, C. tropicalis, and C. krusei [2]. The (S)-4-cyclohexyl compound retains the identical benzo[b]thiophene-2-yl pharmacophore and dihydrooxazole core required for CYP51 heme-iron coordination, suggesting that the scaffold's antifungal potential is preserved while the cyclohexyl substituent offers a distinct property profile for further optimization [1][2].

Antifungal CYP51 inhibition Broad-spectrum activity

Metabolic Stability Class-Level Inference: Cyclohexyl Advantage Suggested by 4-Phenyl Series SAR

Published SAR on the 4-phenyl dihydrooxazole series demonstrates that metabolic stability in human liver microsomes (HLM) is highly sensitive to 4-position substitution. Compound A33 (4-phenyl-substituted) achieved a half-life >145 min in HLM, a >29-fold improvement over the l-amino alcohol lead compound 5 (half-life <5 min) [1]. Compound A31 from the broader benzo[b]thiophene-2-yl-4-phenyl series showed a half-life of 80.5 min in HLM with weak or no inhibition of CYP3A4 and CYP2D6, and favorable rat pharmacokinetics (AUC₀–∞, bioavailability) [2]. The (S)-4-cyclohexyl compound introduces an entirely aliphatic, saturated ring substituent that eliminates the potential for CYP-mediated aromatic oxidation at the 4-position, a metabolic soft spot in the 4-phenyl series. This structural feature, combined with the cyclohexyl group's lipophilicity (XLogP3-AA = 5.2), is predicted to further modulate metabolic stability relative to the 4-phenyl benchmark [3].

Metabolic stability Human liver microsomes Pharmacokinetics

Vendor-Documented Purity, Storage, and Sourcing Differentiation for (S)-4-Cyclohexyl vs. Selected Analogs

Commercially, (S)-2-(benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is available at a standard purity of 97% from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC . Storage requires an inert atmosphere at room temperature, reflecting the compound's sensitivity to moisture and oxygen . Pricing at the time of assessment: 100 mg at ¥494, 250 mg at ¥838, 1 g at ¥2,422, 5 g at ¥9,690 (Bidepharm) . The corresponding (R)-enantiomer (CAS 2828438-77-1) is available with comparable purity (95–97%) across vendors including Achemblock and ChemicalBook . By comparison, the (S)-4-phenyl analog (CAS 2757083-97-7) and (S)-4-methyl analog (CAS 2828439-74-1) are also commercially available, but the (S)-4-cyclohexyl compound's distinct pricing tier and inventory status (typically in-stock at 100 mg–1 g scale) reflect its current role as a specialized, differentiated building block rather than a commodity intermediate .

Chemical procurement Purity specification Storage conditions

Procurement-Relevant Application Scenarios for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole


Antifungal Lead Optimization: Differentiated 4-Cyclohexyl Scaffold for CYP51-Targeted SAR Expansion

In antifungal drug discovery programs targeting lanosterol 14α-demethylase (CYP51), the (S)-4-cyclohexyl compound provides a structurally distinct 4-substituent for structure–activity relationship (SAR) exploration beyond the published 4-phenyl-4,5-dihydrooxazole series (MIC 0.03–2 μg/mL across Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus) [1]. The cyclohexyl group's aliphatic, saturated character eliminates the aromatic oxidation liability inherent to the 4-phenyl series while retaining the benzo[b]thiophene pharmacophore and dihydrooxazole heme-binding core [1][2]. The compound's computed XLogP3-AA of 5.2 positions it in a lipophilicity range that may favor membrane permeation, a critical parameter for intracellular fungal target engagement [3]. Researchers can procure this compound as a 97%-pure building block with batch-specific NMR, HPLC, and GC characterization to systematically evaluate antifungal MIC, HLM metabolic stability, and CYP isoform selectivity relative to the 4-phenyl benchmarks A31 (HLM t₁/₂ = 80.5 min) and A33 (HLM t₁/₂ > 145 min) [1][2].

Chiral Building Block for Asymmetric Synthesis and Ligand Development

The (S)-configured stereocenter at C4, combined with the nitrogen-donor oxazoline ring, makes this compound a potential precursor for chiral N,S- or N,P-bidentate ligands in asymmetric catalysis [1]. Related benzothiophene-oxazoline ligands bearing diphenylphosphino groups have been employed in enantioselective Pd-catalyzed allylation, achieving up to 97.0% ee with 92% yield [1]. The cyclohexyl substituent introduces steric bulk distinct from the commonly used tert-butyl or phenyl oxazoline ligands, potentially modulating enantioselectivity outcomes. The compound's 2 rotatable bonds and chair-conformer cyclohexyl ring provide a conformationally constrained chiral environment that may enhance stereochemical induction [2]. Procurement at 97% purity with defined enantiomeric configuration supports reproducible ligand synthesis and catalytic screening [3].

Pharmacokinetic Probe Compound for Cyclohexyl-Substituted Heterocycle ADME Studies

The (S)-4-cyclohexyl compound can serve as a tool molecule for investigating the impact of cyclohexyl substitution on the ADME properties of benzo[b]thiophene-containing dihydrooxazoles. Published data on the 4-phenyl series revealed that scaffold optimization improved human liver microsome half-life from <5 min to >145 min and yielded rat oral bioavailability of 77.69% with an intravenous half-life of 9.35 h for compound A33 [1]. The cyclohexyl analog, with its saturated ring (XLogP3-AA = 5.2, 2 rotatable bonds, 0 H-bond donors, 3 H-bond acceptors), provides a structurally matched comparator to isolate the contribution of cyclohexyl vs. phenyl substitution to metabolic stability, CYP inhibition profile, and plasma protein binding [2]. This application is supported by the compound's commercial availability at research scale with documented purity and storage specifications [3].

Quote Request

Request a Quote for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.